molecular formula C15H10N2O B1344001 5-Benzofuran-2-YL-1H-indazole CAS No. 885272-61-7

5-Benzofuran-2-YL-1H-indazole

Cat. No. B1344001
M. Wt: 234.25 g/mol
InChI Key: SEOACZWIEFXVRE-UHFFFAOYSA-N
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Description

5-Benzofuran-2-YL-1H-indazole is a biochemical used for proteomics research . It has a molecular formula of C15H10N2O and a molecular weight of 234.25 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Benzofuran-2-YL-1H-indazole, has been a subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Benzofuran-2-YL-1H-indazole is characterized by a benzofuran ring attached to an indazole ring . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Benzofuran-2-YL-1H-indazole, have been the focus of various chemical reactions. For instance, novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzofuran-2-YL-1H-indazole include a molecular formula of C15H10N2O and a molecular weight of 234.25 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel series of derivatives integrated with benzofuran and various moieties have been synthesized and shown to possess promising antimicrobial activities. For example, derivatives have been synthesized using green procedures and tested for antibacterial activity, showcasing significant potential against various bacterial strains (Idrees et al., 2019; Jakhar & Makrandi, 2012).

Antifungal and Anticancer Agents

  • Research on benzofuran derivatives containing the 1,2,4-triazole moiety has indicated their effectiveness as potent antibacterial and antifungal agents. These compounds have also been explored for their potential in molecular docking investigations, hinting at their utility in drug design against microbial infections (Bharathi et al., 2023).

Antitumor Activity

  • The synthesis of benzofuryl-substituted 1,2,4-triazoles and their evaluation for antitumor activity have been significant areas of research. These studies have produced compounds with notable antitumor properties, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Kaldrikyan et al., 2009).

Green Synthesis and Biological Screening

  • Eco-friendly synthesis methods, such as ultrasound- and microwave-assisted techniques, have been developed for the synthesis of benzofuran derivatives. These methods not only provide an efficient route for compound preparation but also contribute to the exploration of their biological activities, including their potential as antimicrobial and anticancer agents (Kumar & Sharma, 2017).

Molecular Docking and Inhibition Studies

  • Benzofuran derivatives have been investigated for their inhibitory activities against specific enzymes, demonstrating their potential in the development of novel therapeutic agents. These studies involve sophisticated molecular docking techniques to understand the interaction between these compounds and target proteins, offering insights into their mechanism of action and enhancing drug discovery processes (Gao et al., 2013).

Future Directions

Benzofuran and its derivatives, including 5-Benzofuran-2-YL-1H-indazole, are emerging as important scaffolds for antimicrobial agents . They have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOACZWIEFXVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648422
Record name 5-(1-Benzofuran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzofuran-2-YL-1H-indazole

CAS RN

885272-61-7
Record name 5-(1-Benzofuran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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